molecular formula C24H25NO4 B2574769 (3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid CAS No. 2138507-49-8

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid

Cat. No. B2574769
CAS RN: 2138507-49-8
M. Wt: 391.467
InChI Key: SQXAMZGYCSFLRF-VOIUYBSRSA-N
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Description

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.467. The purity is usually 95%.
BenchChem offers high-quality (3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Protection and Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is widely used in the protection of hydroxy-groups during the synthesis of complex organic molecules. This strategy allows for the selective deprotection of Fmoc in the presence of other sensitive functional groups under mild conditions, making it invaluable in the synthesis of peptides and oligonucleotides. Gioeli and Chattopadhyaya (1982) highlighted its application in the synthesis of an octathymidylic acid fragment, demonstrating its utility in nucleic acid chemistry (Gioeli & Chattopadhyaya, 1982).

Structural Studies

Structural studies of related compounds have provided insights into the conformation and reactivity of fluorene derivatives. For instance, 9-oxo-9H-fluorene-1-carboxylic acid was found to adopt a planar conformation with internal hydrogen bonding, a feature that could influence the design of molecules for specific interactions and reactivity patterns. This structural knowledge aids in understanding the chemical behavior of fluorene derivatives in various chemical environments (Coté, Lalancette, & Thompson, 1996).

Synthesis of Isoindoline Derivatives

The molecule shares structural features with isoindoline derivatives, whose synthesis and applications have been explored. For example, Zubkov et al. (2012) described a facile method for synthesizing isoindoline-4-carboxylic acids, highlighting the efficiency and applicability of their method to substrates bearing acidophobic groups. This research underscores the versatility of fluorene and isoindoline frameworks in organic synthesis, offering pathways to a wide range of bioactive compounds and materials (Zubkov et al., 2012).

Development of Analytical Methods

The structural motifs present in fluorene derivatives are also exploited in the development of analytical methods. For example, derivatives of carboxylic acids have been utilized in capillary electrophoresis for the ultrasensitive determination of primary amines, showcasing the role of these compounds in enhancing detection sensitivity and specificity in analytical chemistry (Liu, Hsieh, Wiesler, & Novotny, 1991).

Environmental and Material Sciences

In environmental and material sciences, the reactivity and transformation of fluorene-based compounds have implications for understanding pollutant behavior and designing materials with specific properties. For instance, studies on the degradation of fluorotelomer alcohols to perfluorinated carboxylic acids highlight the environmental persistence and transformation pathways of fluorene-related compounds, providing insights into their life cycle and impact (Ellis et al., 2004).

properties

IUPAC Name

(3aS,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)24-12-6-5-7-16(24)13-25(15-24)23(28)29-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21H,5-7,12-15H2,(H,26,27)/t16-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXAMZGYCSFLRF-VOIUYBSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2(CN(C[C@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid

CAS RN

2138507-49-8
Record name rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-3a-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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